molecular formula C5H12ClNO B147085 3-Hydroxypiperidine hydrochloride CAS No. 64051-79-2

3-Hydroxypiperidine hydrochloride

Cat. No.: B147085
CAS No.: 64051-79-2
M. Wt: 137.61 g/mol
InChI Key: VLECDMDGMKPUSK-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine hydrochloride is a chemical compound with the molecular formula C5H11NO · HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in organic synthesis and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidine hydrochloride can be synthesized through various methods. One common approach involves the ring closure reaction of 5-halo-2-hydroxypentylamine halogen acid salt in water under the action of an inorganic alkali . This method is advantageous due to its simplicity, high reaction conversion rate, and suitability for industrial production.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as mentioned above. The process involves the use of readily available raw materials and does not require expensive catalysts, making it cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodosylbenzene in water.

    Reductive Amination: Carbonyl compounds under chemoselective conditions.

    Substitution: 4-bromoquinoline in an appropriate solvent.

Major Products:

    2-Pyrrolidinone: from oxidation.

    Piperidine nucleoside analogs: from reductive amination.

    Substituted quinoline derivatives: from substitution reactions.

Comparison with Similar Compounds

  • 4-Hydroxypiperidine
  • 4-Piperidone monohydrate hydrochloride
  • 1-Boc-4-piperidone
  • N-Methyl-4-piperidinol
  • 4-Aminopiperidine

Comparison: 3-Hydroxypiperidine hydrochloride is unique due to its specific hydroxyl group position on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Compared to 4-Hydroxypiperidine, it has different reactivity patterns in oxidation and substitution reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain industrial applications .

Properties

IUPAC Name

piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECDMDGMKPUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64051-79-2
Record name 3-Hydroxypiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64051-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-3-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxypiperidine hydrochloride
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3-Hydroxypiperidine hydrochloride
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Customer
Q & A

Q1: Can 3-Hydroxypiperidine hydrochloride be used as a starting material for complex molecule synthesis?

A: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it's a key starting material in the enantioselective total synthesis of (+)-Aloperine, a naturally occurring alkaloid. [] The synthesis leverages the chiral center already present in this compound, allowing for the controlled construction of the aloperine structure through a series of reactions, including a crucial intramolecular Diels-Alder reaction. [] This example highlights the utility of this compound in synthesizing complex natural products with potential biological activities.

Q2: Is there a method to transform cyclic structures containing this compound into linear molecules?

A: Yes, Ruthenium tetroxide (RuO4) oxidation effectively cleaves the carbon-carbon double bond within cyclic ene-carbamates derived from this compound. [] This reaction yields ω-(N-formylamino)carboxylic acids. [] This oxidative cleavage provides a pathway for converting cyclic structures containing this compound into valuable linear molecules suitable for further synthetic modifications.

Q3: Beyond the synthesis of natural products, are there other applications for compounds derived from this compound?

A: Yes, the RuO4 oxidation of cyclic ene-carbamates derived from (3R)-3-Hydroxypiperidine hydrochloride provides a route to N-Boc 4-aminobutyric acids. [] These compounds are further transformed into (3R)-4-amino-3-hydroxybutyric acid, a crucial intermediate in the synthesis of L-carnitine. [] L-carnitine is essential for fatty acid metabolism and has various clinical applications. This example showcases the potential of this compound derivatives in medicinal chemistry and drug development.

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